molecular formula C19H21N5O3S B12502704 N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B12502704
M. Wt: 399.5 g/mol
InChI Key: GALADLFREMWXCL-UHFFFAOYSA-N
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Description

N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a triazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic synthesis. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The triazole ring and the furan ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-ethyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is unique due to the combination of a triazole ring, a furan ring, and various functional groups, which provide a versatile platform for chemical modifications and potential biological interactions.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-3-24-16(11-20-18(26)15-5-4-10-27-15)22-23-19(24)28-12-17(25)21-14-8-6-13(2)7-9-14/h4-10H,3,11-12H2,1-2H3,(H,20,26)(H,21,25)

InChI Key

GALADLFREMWXCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)CNC(=O)C3=CC=CO3

Origin of Product

United States

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